
1-(Difluoromethyl)triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-1H-1,2,3-triazole is a nitrogenous heterocyclic compound with the molecular formula C3H3F2N3 . It is a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole compounds, including 1-(Difluoromethyl)triazole, often involves the use of click chemistry, specifically the azide-alkyne Huisgen cycloaddition . This reaction is typically catalyzed by copper or ruthenium .Molecular Structure Analysis
The molecular structure of 1-(Difluoromethyl)triazole is characterized by the presence of two carbon atoms and three nitrogen atoms in a five-membered ring . The compound can form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .Chemical Reactions Analysis
Triazole compounds, including 1-(Difluoromethyl)triazole, are known for their versatile biological activities. They can readily interact with diverse enzymes and receptors in organisms through weak interaction .Applications De Recherche Scientifique
Supramolecular and Coordination Chemistry 1-(Difluoromethyl)triazole and its derivatives exhibit diverse supramolecular interactions, making them valuable in supramolecular and coordination chemistry. This is due to their unique combination of accessibility via click chemistry and the ability to engage in various interactions like hydrogen and halogen bonding. These features enable applications in anion recognition, catalysis, and photochemistry, extending beyond the scope of traditional click chemistry (Schulze & Schubert, 2014).
Functional Coatings in Polymer and Material Science The triazole ring, particularly 1,2,3-triazole-rich molecules, has gained prominence in polymer and material science due to properties like strong antimicrobial and antifouling nature. They are synthesized via azide–alkyne click reaction, leading to applications in designing various high-performance organic coatings such as anti-corrosive, self-healing, and hybrid nanocomposites (Kantheti, Narayan, & Raju, 2015).
Chemical Sensors 1-(Difluoromethyl)triazole, obtained through click chemistry, plays a crucial role in chemical sensors. The triazole moiety, often used as a linker, actively participates in binding both cations and anions, demonstrating its functional role in various chemosensors. This has significant implications for sensor design, indicating potential future directions in this field (Lau, Rutledge, Watkinson, & Todd, 2011).
Proton Conduction in Polymer Electrolyte Membranes In the realm of polymer electrolyte membranes (PEMs), 1H-1,2,3-triazole has shown effectiveness in enhancing proton conduction. It demonstrates exceptional electrochemical stability under fuel cell operating conditions, suggesting its potential in improving the performance of PEMs (Zhou, Li, Zhang, Liu, & Li, 2005).
Pharmaceutical Applications Although specific details on drug use and side effects are excluded as per your request, it's important to note that 1,2,3-triazoles, including derivatives like 1-(Difluoromethyl)triazole, have been widely investigated for their potential in medicinal chemistry. They are known to possess a broad spectrum of biological activities, which has been a subject of extensive research in the pharmaceutical domain (Dheer, Singh, & Shankar, 2017).
Mécanisme D'action
While the specific mechanism of action for 1-(Difluoromethyl)triazole is not mentioned in the search results, triazole compounds in general are known to act by competitive inhibition of CYP51, the enzyme that catalyzes the oxidative removal of the 14α-methyl group of lanosterol to give Δ14,15-desaturated intermediates in ergosterol biosynthesis .
Safety and Hazards
While the specific safety and hazards of 1-(Difluoromethyl)triazole were not found in the search results, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .
Orientations Futures
Triazoles, including 1-(Difluoromethyl)triazole, are becoming potential drug candidates for the scientific community. The synthesis method and pharmacological effects of triazole derivatives are very attractive and prospective . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The increasing frequency of fungal infections and development of resistance to the current treatment highlight the need for development of new triazole derivatives possessing broader antifungal spectra and higher therapeutic indexes .
Propriétés
IUPAC Name |
1-(difluoromethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N3/c4-3(5)8-2-1-6-7-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEQNFJODTUOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

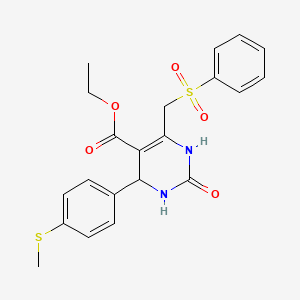
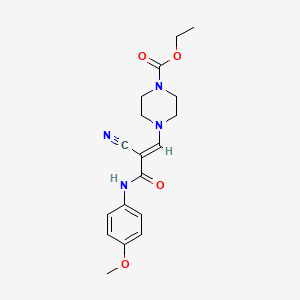

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2945874.png)
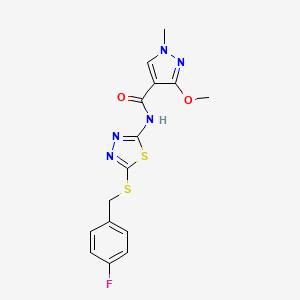
![5-(isopentylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2945876.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2945880.png)
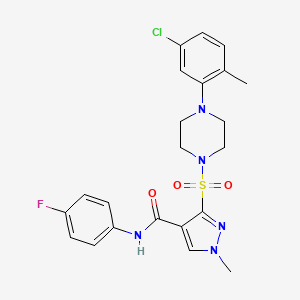
![3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2945883.png)
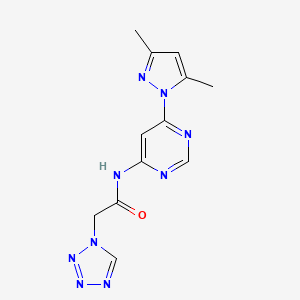
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2945888.png)
![(2E)-3-[(3,4-difluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2945889.png)
![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2945890.png)
![2-Chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide](/img/structure/B2945891.png)